molecular formula C18H14ClN3O4 B2590912 4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-81-6

4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2590912
CAS No.: 898410-81-6
M. Wt: 371.78
InChI Key: ZJACNCPTZAVTOI-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound It consists of a benzamide core substituted with a chlorine and nitro group, and a pyrroloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available compounds such as 4-chlorobenzoyl chloride, 3-nitroaniline, and specific pyrroloquinoline derivatives.

  • Step-by-Step Synthesis

    • Aromatic Substitution: : 4-chlorobenzoyl chloride is reacted with 3-nitroaniline in the presence of a base (like pyridine) to form 4-chloro-3-nitrobenzamide.

    • Cyclization: : The resultant 4-chloro-3-nitrobenzamide is subjected to cyclization with the desired pyrroloquinoline derivative under acidic conditions to form the final product. Industrial Production Methods Industrial production involves optimizing the reaction conditions to scale up the synthesis, ensuring higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group can be reduced to an amine under reducing conditions.

  • Reduction: : The nitro group can undergo further reduction to yield corresponding hydroxylamine or amine derivatives.

  • Substitution: : The chlorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.

  • Nucleophiles: : Amines, thiols, and alcohols under basic conditions.

  • Solvents: : Dichloromethane, ethanol, and dimethylformamide.

Major Products: Depending on the reaction conditions, major products include:

  • 3-amino-4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide.

  • Various substituted derivatives of the benzamide or pyrroloquinoline core.

Scientific Research Applications

Chemistry

  • As a precursor in the synthesis of complex organic molecules.

  • Investigated for its unique structural properties and reactivity in organic synthesis.

Biology

  • Utilized in the study of enzyme-inhibitor interactions due to its potential as a ligand.

Medicine

  • Explored for its potential use as an intermediate in the synthesis of pharmacologically active compounds.

  • Investigated for its potential anti-cancer and anti-inflammatory properties.

Industry

  • Used in the manufacture of specialty chemicals.

Mechanism of Action

Effect Mechanism: 4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibits its effects through specific interactions with molecular targets.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound may bind to active sites of enzymes, inhibiting their activity.

  • Cellular Pathways: : It may interact with cellular proteins and influence signaling pathways, leading to altered cell behavior.

Comparison with Similar Compounds

When comparing with similar compounds such as other benzamides or pyrroloquinoline derivatives, 4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to:

  • Unique Structural Properties: : The specific arrangement of functional groups allows for a unique reactivity profile.

  • Enhanced Biological Activity: : Its specific substitutions enhance interactions with biological targets.

Similar Compounds

  • 4-chloro-3-nitrobenzamide: : Lacks the pyrroloquinoline moiety.

  • N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Lacks the chlorine and nitro groups.

This concludes the detailed article on this compound. Quite a mouthful, but it's fascinating stuff! What do you think?

Properties

IUPAC Name

4-chloro-3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c19-14-4-3-11(8-15(14)22(25)26)18(24)20-13-6-10-2-1-5-21-16(23)9-12(7-13)17(10)21/h3-4,6-8H,1-2,5,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJACNCPTZAVTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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